molecular formula C17H12Cl2N6O B2582138 1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892778-11-9

1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2582138
CAS No.: 892778-11-9
M. Wt: 387.22
InChI Key: LPXBJAJYWMUCJM-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12Cl2N6O and its molecular weight is 387.22. The purity is usually 95%.
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Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring,
  • An oxadiazole moiety,
  • Chlorinated phenyl groups.

This structural diversity is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole scaffolds exhibit a variety of biological activities, including:

  • Anticancer effects,
  • Antimicrobial properties,
  • Anti-inflammatory activities.

Anticancer Activity

Studies have demonstrated that derivatives of oxadiazole and triazole can inhibit cancer cell proliferation. The specific compound has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.23Induction of apoptosis through p53 activation
U-937 (Monocytic Leukemia)0.32Caspase activation leading to apoptosis
SK-MEL-2 (Melanoma)0.15Cell cycle arrest and apoptosis

These findings suggest that the compound may act as a potent anticancer agent by inducing programmed cell death in affected cells.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression and activating caspases .
  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression has been observed, indicating potential use in cancer therapies targeting cell division .
  • Hydrophobic Interactions : Molecular docking studies suggest strong interactions between the compound and target proteins, which may enhance its efficacy .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives :
    • A series of oxadiazole derivatives were tested against various cancer cell lines.
    • Results indicated that modifications in the oxadiazole core significantly influenced anticancer activity, with some derivatives exhibiting lower IC50 values than established chemotherapeutics like doxorubicin .
  • Triazole-Based Compounds :
    • Research highlighted triazole-containing compounds showing selective inhibition of cancer-related enzymes.
    • The specific compound demonstrated superior potency compared to traditional drugs in preclinical models .

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O/c1-9-2-5-12(19)8-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)10-3-6-11(18)7-4-10/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXBJAJYWMUCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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